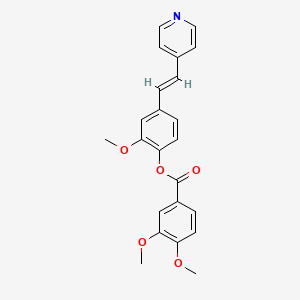

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate

Description

The compound "(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate" is a conjugated aromatic ester featuring:

- A 3,4-dimethoxybenzoate moiety linked via an ester bond to a phenolic ring.

- A (pyridin-4-yl)vinyl group at the 4-position of the phenolic ring, with a methoxy substituent at the 2-position.

Properties

IUPAC Name |

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c1-26-19-9-7-18(15-22(19)28-3)23(25)29-20-8-6-17(14-21(20)27-2)5-4-16-10-12-24-13-11-16/h4-15H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQVJRVNUBSSRW-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:

Synthesis of the vinylpyridine derivative: This step involves the reaction of 4-pyridinecarboxaldehyde with a suitable vinylating agent under basic conditions to form (E)-2-(pyridin-4-yl)vinylbenzene.

Methoxylation: The vinylpyridine derivative is then subjected to methoxylation using methanol and a strong acid catalyst to introduce the methoxy group at the ortho position.

Esterification: The final step involves the esterification of the methoxylated vinylpyridine derivative with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of thioethers or amines.

Scientific Research Applications

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The vinyl and pyridinyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I)

trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II)

(E)-4-(2-(Pyridin-4-yl)vinyl)benzoic acid (IV)

Synthesis Pathways:

- Compounds I and II were synthesized via a Knoevenagel reaction under solvent-free conditions, highlighting the reactivity of pyridinylvinyl groups in forming conjugated systems .

- The target compound likely requires esterification of a phenolic intermediate (e.g., 2-methoxy-4-vinylphenol) with 3,4-dimethoxybenzoyl chloride, though direct synthetic details are unavailable.

Key Differences:

- The pyridinyl position (2- vs. 4-) significantly alters electronic properties.

- The ester group in the target compound increases lipophilicity compared to aldehydes (I, II) or carboxylic acids (IV), which may influence solubility and biological activity.

Crystallographic and Conformational Analysis

X-ray diffraction data for analogs I, II, and III reveal critical structural trends:

Insights:

- The pyridin-4-yl group in II induces a monoclinic P21 space group with a near-orthogonal β angle (91.7°), favoring planar molecular packing. This contrasts with the pyridin-2-yl analog (I), which adopts a larger P21/c system with a distorted β angle (97.2°), likely due to steric hindrance .

- The target compound’s ester linkage and bulky 3,4-dimethoxybenzoate group may promote non-planar conformations, reducing crystallinity compared to simpler aldehydes or acids.

Spectroscopic and Electronic Properties

IR and NMR Trends:

- Aldehydes (I, II): Strong C=O stretches near 1700 cm⁻¹ in IR; aldehyde protons appear at ~10 ppm in ¹H-NMR .

- Carboxylic Acid (IV): Broad O-H stretches (~2500–3000 cm⁻¹); carboxylic protons absent in ¹H-NMR due to exchange .

- Target Compound: Expected ester C=O stretch near 1720 cm⁻¹; distinct methoxy signals at ~3.8–4.0 ppm in ¹H-NMR.

UV-Vis Data:

- Pyridin-4-ylvinyl derivatives (e.g., II) exhibit bathochromic shifts (~30 nm) compared to pyridin-2-yl analogs due to enhanced conjugation, suggesting the target compound may absorb in the 320–350 nm range .

Research Implications and Limitations

While the target compound’s exact applications remain underexplored, its structural analogs demonstrate:

- Material Science Potential: Pyridinylvinyl systems are promising for optoelectronic devices due to tunable conjugation .

- Synthetic Challenges: Esterification and purification of multi-methoxy derivatives require stringent conditions to avoid demethylation or isomerization.

Limitations:

- Direct data on the target compound’s crystallography or bioactivity are scarce, necessitating further experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.